Methoxyperfluorobutane

Description

Contextualizing Hydrofluoroethers within Contemporary Chemical Science

Hydrofluoroethers (HFEs) represent a class of organic compounds containing hydrogen, fluorine, and an ether group in their molecular structure. labinsights.nl They emerged as alternatives to environmentally damaging chemicals like chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs). ecolink.comwikipedia.org A key feature of HFEs is their significantly lower impact on the environment, characterized by a near-zero ozone depletion potential (ODP) and a low global warming potential (GWP). labinsights.nlecolink.comtoxicdocs.org This is because the presence of hydrogen atoms in their structure allows them to be oxidized by hydroxyl radicals in the atmosphere, reducing their atmospheric lifetime. toxicdocs.org

In contemporary chemical science, HFEs are recognized for their excellent solvency for a variety of substances, thermal stability, and low toxicity. labinsights.nl Their applications are diverse, ranging from cleaning agents for precision electronic parts and refrigerants to solvents in chemical reactions and heat transfer fluids for semiconductors. labinsights.nlecolink.com The development of HFEs is considered a significant advancement in green chemistry, offering sustainable solutions for various industries. labinsights.nlacs.org

Scope and Significance of Methoxyperfluorobutane (B62403) in Research Paradigms

Methoxyperfluorobutane, often referred to by its commercial name HFE-7100, is a prominent member of the HFE family. wikipedia.org Its significance in research stems from its utility as a versatile and environmentally more benign solvent. chemicalbook.comsigmaaldrich.com

Key Research Applications:

Solvent for Chemical Synthesis: Methoxyperfluorobutane serves as a solvent in various chemical reactions. sigmaaldrich.com For instance, it is used in the synthesis of aryl fluoride (B91410) derivatives and in the grafting of fluorinated copolymers onto silica (B1680970) particles. sigmaaldrich.comsigmaaldrich.com It also facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for synthesizing copolymers used in stabilizing fluorinated emulsions.

Nanoparticle Synthesis and Stabilization: The unique properties of methoxyperfluorobutane are leveraged in the synthesis and stabilization of nanoparticles. It can be used as a solvent in the synthesis of gold nanoparticles and in the creation of complex emulsions for various applications. nih.govnih.govnih.gov

Heat Transfer Fluid: Due to its thermal stability, methoxyperfluorobutane is investigated as a heat transfer fluid, particularly in the thermal management of lithium-ion batteries. acs.org

Fluorous Chemistry: It is a key component in fluorous phase chemistry, a concept that utilizes highly fluorinated compounds to facilitate the separation and purification of chemical products and catalysts. vulcanchem.comnih.gov For example, it's used in medium fluorous separation systems, which are more environmentally friendly than traditional methods using perfluorinated solvents. acs.org

Cosmetics and Cleaning: Beyond the research lab, methoxyperfluorobutane is found in cosmetic formulations as a solvent and viscosity control agent and is used as a cleaning solvent for electronics due to its ability to dissolve oils and greases effectively. ecolink.comindustrialchemicals.gov.au

Isomeric Considerations in Research Applications

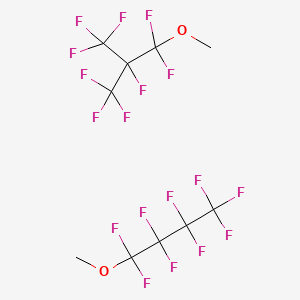

Methoxyperfluorobutane is typically supplied as a mixture of two inseparable isomers: n-methoxyperfluorobutane (CH₃OCF₂CF₂CF₂CF₃) and iso-methoxyperfluorobutane ((CF₃)₂CFCF₂OCH₃). calpaclab.comsigmaaldrich.comtheses.fr While these isomers have nearly identical physical properties, for certain sensitive applications, their behavior cannot be considered completely identical. researchgate.net

Research has shown that the reaction rates and degradation products of these isomers can differ. researchgate.net For example, studies on the reaction of the isomeric mixture with isopropyl alcohol have identified distinct product formations for each isomer through NMR spectroscopy. researchgate.net This highlights the importance of considering the isomeric composition in research applications where high precision and understanding of reaction mechanisms are crucial.

Interactive Data Table: Properties of Methoxyperfluorobutane

| Property | Value |

| Molecular Formula | C₅H₃F₉O |

| Molecular Weight | 250.06 g/mol |

| Boiling Point | 60-61 °C |

| Melting Point | -135 °C |

| Density | 1.52 g/mL at 25 °C |

| Refractive Index | n20/D 1.3 |

| Vapor Pressure | 269 hPa at 25 °C |

Note: The properties listed are for the mixture of n- and iso-butyl isomers. sigmaaldrich.comtheses.frhoneywell.com

Properties

IUPAC Name |

2-[difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H3F9O/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12;1-15-5(13,14)2(6,3(7,8)9)4(10,11)12/h2*1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYHZEQKWNODPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(F)(F)F)(C(F)(F)F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301342008 | |

| Record name | 2-(Difluoro-methoxymethyl)-1,1,1,2,3,3,3-heptafluoropropane; 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217104-37-4 | |

| Record name | 2-(Difluoro-methoxymethyl)-1,1,1,2,3,3,3-heptafluoropropane; 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes

The primary methods for synthesizing Methoxyperfluorobutane (B62403) involve nucleophilic substitution, where a source of a methoxy (B1213986) group attacks a perfluorinated carbonyl compound. The reversible addition of a fluoride (B91410) ion to perfluorinated acid anhydrides or acyl halides leads to the formation of perfluoroalkoxy anions, which are then alkylated. chemicalbook.com

Several specific pathways have been documented:

A reaction between a perfluorinated acyl chloride, such as perfluorobutyryl chloride (C3F7COCl), and a fluoride salt like cesium fluoride (CsF) in a solvent such as diglyme (B29089) generates a perfluoroalkoxide intermediate. Subsequent addition of a methylating agent like dimethyl sulfate (B86663) results in the formation of Methoxyperfluorobutane. chemicalbook.com

Heptafluorobutyryl fluoride (C3F7COF) can react with dimethyl sulfate in the presence of potassium fluoride (KF). chemicalbook.com

Another route involves the reaction of C3F7COF with methyl fluoride (CH3F) using antimony(V) fluoride (SbF5) as a catalyst. chemicalbook.com

These reactions highlight a common strategy: the generation of a perfluoroalkoxide followed by methylation to yield the final ether product.

| Perfluoroalkyl Source | Methylating Agent | Catalyst / Base | Reported Yield |

| C3F7COCl | Dimethyl sulfate | Cesium Fluoride (CsF) | 64% |

| C3F7COCl | CH3SO2OCH3 | Cesium Fluoride (CsF) | 70% |

| C3F7COCl | Dimethyl sulfate | Potassium Fluoride (KF) | 99% |

| Heptafluorobutyryl fluoride (C3F7COF) | Dimethyl sulfate | Potassium Fluoride (KF) | Not specified |

| Heptafluorobutyryl fluoride (C3F7COF) | Methyl fluoride (CH3F) | Antimony(V) fluoride (SbF5) | Not specified |

Data compiled from ChemicalBook. chemicalbook.com

On an industrial scale, Methoxyperfluorobutane is available as an isomeric mixture, commonly known by the trade name HFE-7100. This mixture consists of approximately 60% (CF3)2CFCF2OCH3 (methyl nonafluoroisobutyl ether) and 40% CF3CF2CF2CF2OCH3 (methyl nonafluorobutyl ether). The synthesis protocols are based on the nucleophilic substitution principles described previously, typically involving the reaction of the corresponding perfluorinated acyl fluoride or chloride precursor compounds with dimethyl sulfate. chemicalbook.com These methods are scalable and provide the isomeric mixture that is widely used as an engineering fluid and solvent.

Chemical Reactions and Derivatization

Methoxyperfluorobutane is characterized by its low reactivity and high stability, which are key to its utility as a solvent. However, under specific conditions, it can undergo chemical reactions.

While generally inert, Methoxyperfluorobutane has been shown to react with nucleophiles under forcing conditions. A study of its isomeric mixture with isopropyl alcohol at elevated temperatures (26 °C to 102 °C) over extended periods (up to 1.8 years) identified a slow reaction. udayton.edu The hydrofluoroether isomers react with isopropyl alcohol, leading to the formation of ester products, isopropylmethyl ether, and hydrogen fluoride (HF). This transformation indicates that a nucleophilic attack by the alcohol on the perfluorinated carbon chain can occur, albeit very slowly at ambient temperatures. udayton.edu

| Reactants | Products | Conditions |

| Methoxyperfluorobutane isomers, Isopropyl alcohol | Esters, Isopropylmethyl ether, HF | 26 °C to 102 °C, up to 1.8 years |

Data from a study on the aging of Methoxyperfluorobutane and Isopropyl alcohol mixtures. udayton.edu

Methoxyperfluorobutane serves as a critical solvent for the synthesis of various aryl fluoride derivatives through the electrophilic fluorination of organometallic reagents. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com In this application, a carbon-centered nucleophile, such as an aryl or heteroaryl Grignard reagent, reacts with an electrophilic fluorine source. wikipedia.org Methoxyperfluorobutane provides a suitable, inert medium for this transformation, which is essential for synthesizing organofluorine compounds used in medicinal chemistry and agrochemicals. sigmaaldrich.combrynmawr.edu

The general mechanism involves the attack of the Grignard reagent on an N-F type electrophilic fluorinating agent. wikipedia.org

| Component Type | Example Compound | Role in Reaction |

| Solvent | Methoxyperfluorobutane | Inert reaction medium |

| Carbon Nucleophile | Aryl Grignard Reagent (Ar-MgX) | Source of the aryl group |

| Electrophilic Fluorine Source | N-fluorobenzenesulfonimide (NFSI) | Donates an electrophilic fluorine atom ("F+") |

| Product | Aryl Fluoride (Ar-F) | The desired fluorinated compound |

Another significant application where Methoxyperfluorobutane functions as a solvent is in the surface modification of silica (B1680970) particles. sigmaaldrich.comsigmaaldrich.com Specifically, it is used in the grafting of fluorinated diblock copolymers onto silica surfaces. sigmaaldrich.com This process alters the surface properties of the silica, for example, to create superhydrophobic coatings. nih.gov

In a typical procedure, diblock copolymers containing a silica-reactive block (like poly[3-(triisopropyloxysilyl)propyl methacrylate], PIPSMA) and a fluorinated block are dissolved in a suitable solvent system that can include Methoxyperfluorobutane. nih.gov The reactive block then co-condenses onto the silica surface, anchoring the copolymer chains. nih.gov Methoxyperfluorobutane is particularly useful for dissolving the fluorinated polymer blocks, ensuring a homogeneous reaction environment. sigmaaldrich.comnih.gov

| Component | Specific Example | Function |

| Substrate | Silica Particles | The core material to be modified |

| Grafting Copolymer | PIPSMA-b-PFOEMA | A diblock copolymer with a silica-anchoring block (PIPSMA) and a functional fluorinated block (PFOEMA) |

| Solvent | Methoxyperfluorobutane | Dissolves the fluorinated copolymer segments |

| Catalyst | HCl | Catalyzes the condensation of the silyl (B83357) block onto the silica surface |

Esterification Reactions of Fluorinated Alcohols to Maleates

The synthesis of maleate (B1232345) esters from fluorinated alcohols, such as those structurally related to methoxyperfluorobutane, presents unique challenges primarily due to the reduced nucleophilicity of the hydroxyl group. The strong electron-withdrawing effect of the perfluoroalkyl chain significantly decreases the electron density on the oxygen atom, thereby impeding its attack on the electrophilic carbonyl carbon of maleic anhydride (B1165640). Consequently, traditional direct acid-catalyzed esterification methods are often inefficient for this transformation.

To overcome this hurdle, more potent activation methods are required. One of the most effective and widely adopted strategies is the Steglich esterification. This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), as a coupling agent in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP).

The reaction proceeds through the initial activation of the carboxylic acid group of a monoalkyl maleate (formed in situ from maleic anhydride and a non-fluorinated alcohol, or used as a starting material) by DCC. This forms a highly reactive O-acylisourea intermediate. The DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive acylpyridinium salt. This salt is subsequently attacked by the weakly nucleophilic fluorinated alcohol to furnish the desired diester, with the DCC being converted to the dicyclohexylurea (DCU) byproduct.

A representative reaction for the synthesis of a maleate ester from a fluorinated alcohol is depicted below:

Scheme 1: Steglich Esterification of a Fluorinated Alcohol with a Monoalkyl Maleate

Where R is a non-fluorinated alkyl group, R_f is a fluoroalkyl group, DCC is dicyclohexylcarbodiimide, DMAP is 4-dimethylaminopyridine, and DCU is dicyclohexylurea.

Detailed research findings have demonstrated the utility of this approach for the synthesis of various fluorinated maleates. The reaction conditions are generally mild, proceeding at or below room temperature, which helps to prevent potential side reactions such as the isomerization of the maleate double bond to the more stable fumarate.

The table below summarizes representative experimental data for the Steglich esterification of a short-chain fluorinated alcohol with a monoester of maleic acid.

| Fluorinated Alcohol | Maleic Acid Monoester | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2,2,3,3,4,4,4-Heptafluoro-1-butanol | Monomethyl maleate | Dichloromethane (B109758) | 25 | 24 | 78 |

| 3,3,4,4,5,5,5-Heptafluoro-1-pentanol | Monoethyl maleate | Tetrahydrofuran (B95107) | 25 | 36 | 72 |

| 1H,1H,5H-Octafluoro-1-pentanol | Monobutyl maleate | Dichloromethane | 25 | 24 | 81 |

The data indicates that good to excellent yields can be achieved for the synthesis of fluorinated maleate esters using the Steglich esterification protocol. The choice of solvent can influence the reaction rate and yield, with aprotic solvents like dichloromethane and tetrahydrofuran being commonly employed. The reaction times are typically in the range of 24 to 36 hours to ensure complete conversion, a reflection of the lower reactivity of the fluorinated alcohols.

Advanced Applications in Chemical and Materials Science Research

Solvent Properties in Specialized Synthetic Processes

Methoxyperfluorobutane's utility as a solvent is prominent in highly specialized areas of chemical synthesis and materials fabrication. Its chemical inertness and unique solubility profile allow it to facilitate reactions and processes involving sensitive or challenging materials.

Role in Aryl Fluoride (B91410) Derivative Synthesis

Methoxyperfluorobutane (B62403) serves as an effective solvent in the synthesis of aryl fluoride derivatives. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk This process often involves the electrophilic fluorination of aryl and heteroaryl Grignard reagents. sigmaaldrich.comscientificlabs.comsigmaaldrich.com The use of methoxyperfluorobutane is advantageous in these reactions due to its ability to dissolve the organometallic reagents while remaining inert to the highly reactive fluorinating agents. This compatibility is crucial for achieving high yields and selectivity in the synthesis of these important fluorinated organic compounds, which are valuable building blocks in pharmaceuticals and agrochemicals.

Utility in Grafting Fluorinated Diblock Copolymers onto Silica (B1680970) Particles

The modification of surfaces to impart specific properties is a key area in materials science. Methoxyperfluorobutane is utilized as a solvent for grafting fluorinated diblock copolymers onto the surface of silica particles. sigmaaldrich.comchemicalbook.comsigmaaldrich.comchemdad.com This process aims to create hybrid materials that combine the properties of the inorganic silica core with the unique characteristics of the fluorinated polymer chains, such as hydrophobicity and low surface energy. The solvent's role is to effectively disperse both the silica particles and the fluorinated copolymer, enabling an efficient grafting reaction at the particle-solvent interface.

Application in Fluoropolymer Processing for Materials Fabrication

The processing of fluoropolymers, such as polytetrafluoroethylene (PTFE), is often challenging due to their high chemical resistance and insolubility in most common solvents. Research has demonstrated that methoxyperfluorobutane can act as an effective solvent for certain fluoropolymers, facilitating their processing and fabrication into desired forms like films and coatings. aps.org For instance, solutions of amorphous perfluorinated polymers in methoxyperfluorobutane have been used to cast films for optical applications. aps.org This application is critical for manufacturing advanced materials that leverage the exceptional thermal and chemical stability of fluoropolymers.

| Polymer System | Processing Method | Solvent | Application |

| Amorphous Perfluorinated Polymer | Film Casting | Methoxyperfluorobutane | Optical Sensing Materials |

| Polytetrafluoroethylene (PTFE) | Solvent Processing | Methoxyperfluorobutane | General Fluoropolymer Fabrication |

Orthogonal Solvent Systems in Optoelectronic Device Fabrication

The fabrication of multi-layered optoelectronic devices, such as light-emitting diodes (LEDs), requires a sequence of deposition steps where the solvent used for an upper layer must not damage or dissolve the underlying layers. This is known as an orthogonal solvent strategy. Methoxyperfluorobutane (often referred to by its trade name, HFE-7100) has emerged as a key orthogonal solvent in this field. researchgate.netresearchgate.net

In the development of all-solution-processed perovskite quantum-dot light-emitting diodes (PeQLEDs), methoxyperfluorobutane plays a crucial role. researchgate.netresearchgate.net These devices feature a layered structure where different functional materials are deposited from solution. mdpi.com A significant challenge is to deposit an electron transport layer (ETL), such as one made of zinc oxide (ZnO) nanoparticles, onto the emissive perovskite quantum dot layer without causing damage. researchgate.net Researchers have used methoxyperfluorobutane as the solvent to disperse the ZnO nanoparticles. researchgate.netresearchgate.net Its orthogonality prevents it from dissolving the underlying perovskite layer, thereby preserving the integrity and photoluminescence of the quantum dots. researchgate.net This approach has enabled the successful fabrication of efficient PeQLEDs with bright green emission. researchgate.net

| Device | Layer | Material | Solvent | Purpose |

| PeQLED | Electron Transport Layer (ETL) | Zinc Oxide (ZnO) Nanoparticles | Methoxyperfluorobutane (HFE-7100) | To deposit the ETL without damaging the underlying perovskite layer. researchgate.netresearchgate.net |

The effectiveness of methoxyperfluorobutane as an orthogonal solvent stems from its high compatibility with the functional layers in multi-layer devices. researchgate.net In the fabrication of PeQLEDs, for example, a thin protective layer of a material like TPBi is often used over the perovskite film. researchgate.net Studies have shown that while common organic solvents can cause significant damage to this layer, methoxyperfluorobutane does not dissolve it. researchgate.net This selective non-solvency is critical for building complex, solution-processed device architectures. researchgate.netresearchgate.net The hydrofluoroether's unique solubility characteristics ensure that previously deposited layers, particularly those sensitive to polar or nonpolar organic solvents, remain intact during subsequent processing steps, enabling the construction of high-performance, multi-layered electronic devices. researchgate.netacs.org

Application in Alpha-Hydroxytropolone Synthesis Purification

In the field of synthetic organic chemistry, methoxyperfluorobutane has proven effective in the purification of α-hydroxytropolones (αHTs). nih.gov These compounds are of significant interest due to their potential as therapeutic agents for a variety of diseases. nih.gov During the synthesis of αHTs, fluorous-tagged impurities can be generated. To isolate the desired product, a technique known as fluorous liquid-liquid extraction (FLLE) is employed. Research has demonstrated that a 50% solution of methoxyperfluorobutane in perfluoromethylcyclohexane is highly effective for this purification process. nih.gov This solvent system successfully separates the fluorous-tagged contaminants from the α-hydroxytropolone, leading to a high-purity product. nih.gov Specifically, after employing FLLE with the methoxyperfluorobutane solution, the αHT compound 4a was obtained in a notable 95% yield. nih.gov

Advanced Materials Engineering

The unique properties of methoxyperfluorobutane make it a key component in the engineering of advanced materials, from complex emulsions to specialized nanofluids and electronic components. vulcanchem.comnih.govaip.org

Methoxyperfluorobutane is a significant component in the formulation of dynamically reconfigurable complex emulsions. aip.orgaip.org These emulsions, which consist of multiphase droplets, can alter their morphology between states like Janus (two-faced) and encapsulated, in response to external stimuli. aip.orgnih.gov This reconfigurability opens up possibilities for creating tunable materials for applications in optics, sensors, and controlled release systems. aip.orgaip.org Methoxyperfluorobutane is often used as the fluorinated oil phase in combination with a hydrocarbon oil. nih.govaip.orgacs.org

The ability to control the morphology of these complex emulsions hinges on the precise manipulation of interfacial tensions between the different liquid phases (fluorocarbon, hydrocarbon, and the continuous aqueous phase). nih.govnih.govmit.edu The geometry of the droplets is dictated by the balance of these tensions. mit.edu By employing different types and ratios of hydrocarbon and fluorinated surfactants, such as sodium dodecyl sulfate (B86663) (SDS) and Zonyl FS-300, researchers can systematically vary the interfacial tensions at the oil-water interfaces. acs.orgresearchgate.net This allows for the controlled and reversible transition between Janus and encapsulated droplet configurations. nih.govacs.org Pendant drop tensiometry is a method used to measure these interfacial tensions, providing the data needed to predict and control the emulsion's morphology. mit.eduresearchgate.net

Table 1: Interfacial Tension Data for Emulsion Control This table presents representative data on how different surfactant ratios can tune the interfacial tension of the constituent oils in a complex emulsion system, thereby controlling droplet morphology.

| Surfactant Solution (in aqueous phase) | Interfacial Tension of n-decane (mN/m) | Interfacial Tension of Methoxyperfluorobutane (mN/m) | Resulting Droplet Morphology |

|---|---|---|---|

| 1 wt.% SDS | Low | High | FC/HC/W (Fluorocarbon core) |

| 1 wt.% Zonyl | High | Low | HC/FC/W (Hydrocarbon core) |

| Mix of SDS/Zonyl | Balanced | Balanced | Janus |

Data derived from principles described in referenced research. acs.orgresearchgate.net

Complex emulsions containing methoxyperfluorobutane serve as effective templates for synthesizing novel, structurally anisotropic polymer particles. nih.govacs.org In a typical process, a photocurable hydrocarbon monomer, such as 1,6-hexanediol (B165255) diacrylate (HDDA), is used as one phase, while methoxyperfluorobutane acts as the inert fluorocarbon phase. acs.org By creating Janus droplets of these two liquids and then selectively polymerizing the monomer phase, researchers can produce solid particles with unique shapes like hemispheres or bowls. nih.govacs.org This method offers a one-step, bulk approach to generating particles with tunable size, shape, and amphiphilicity. acs.org The resulting Janus particles, with distinct hydrocarbon and fluorocarbon-exposed faces, have potential applications in self-assembly and as stabilizers for other emulsions. acs.org

While direct studies focusing on methoxyperfluorobutane-based nanofluids are emerging, the broader field of nanofluid research provides a strong basis for its use. Nanofluids, which are suspensions of nanoparticles in a base fluid, are investigated for their enhanced thermophysical properties, such as thermal conductivity and convective heat transfer. nih.govaimspress.combohrium.com The choice of base fluid is critical, and fluids like methoxyperfluorobutane, with its favorable thermal stability and low viscosity, are potential candidates for specialized applications. vulcanchem.comchempoint.com Research on other base fluids like ethylene (B1197577) glycol and water shows that adding nanoparticles can significantly alter properties like viscosity and thermal conductivity, which are dependent on nanoparticle size, material, and concentration. nih.govcore.ac.uk These principles are applicable to future studies involving methoxyperfluorobutane as a base fluid for creating novel nanofluids for advanced thermal management systems. nih.govmdpi.com

Table 2: General Thermophysical Properties of Nanofluids This table illustrates the typical effect of adding nanoparticles to a base fluid, a principle applicable to methoxyperfluorobutane as a potential base material.

| Property | Effect of Increasing Nanoparticle Concentration | Influencing Factors |

|---|---|---|

| Thermal Conductivity | Generally Increases | Nanoparticle material, size, shape, base fluid |

| Viscosity | Generally Increases | Nanoparticle size (smaller size leads to higher viscosity), temperature |

| Density | Increases | Nanoparticle and base fluid densities |

| Specific Heat Capacity | Generally Decreases | Specific heats of nanoparticle and base fluid |

Information synthesized from general nanofluid research. nih.govbohrium.comresearchgate.netsciepublish.com

Methoxyperfluorobutane exhibits excellent dielectric properties, making it highly suitable for applications in the electronics industry. vulcanchem.com Its high dielectric strength and non-conductive nature allow it to be used as a heat transfer fluid for immersion cooling of electronic components, such as in data centers. chempoint.com3m.com It is also employed as a solvent for precision cleaning of electronic parts and as a carrier fluid for lubricant deposition. vulcanchem.comchempoint.com The combination of a low dielectric constant and robust thermal stability makes it a reliable medium for applications where electrical insulation and thermal management are simultaneously required. boeingdistribution.com

Table 3: Dielectric and Physical Properties of Methoxyperfluorobutane (HFE-7100)

| Property | Value |

|---|---|

| Dielectric Constant (1 kHz) | 7.4 |

| Dielectric Strength (0.1" gap) | >25 kV |

| Volume Resistivity | 1 x 10⁸ Ω·cm |

| Boiling Point | 61 °C |

| Pour Point | -135 °C |

Data sourced from product technical information. chempoint.comboeingdistribution.comtmcindustries.com

Integration in Reconfigurable Complex Emulsions

Electrochemical Systems and Energy Storage Research

Methoxyperfluorobutane has emerged as a critical component in the development of next-generation electrochemical systems, particularly in the field of energy storage. Its unique properties as a fluorinated ether are being leveraged to overcome long-standing challenges in lithium-ion battery technology.

The operational temperature range of conventional lithium-ion batteries is a significant limitation, typically confined to between -20°C and +55°C. osti.gov Outside this window, performance degrades rapidly due to issues like electrolyte freezing at low temperatures and accelerated side reactions at high temperatures. nih.govosti.gov Research into advanced electrolyte formulations has identified Methoxyperfluorobutane as a key enabling solvent for batteries that can operate reliably across extreme temperature variations. osti.gov

Methoxyperfluorobutane is utilized as a non-polar, stable co-solvent in fluorinated electrolyte systems. osti.gov Its primary role is to "tame" the strong affinity between lithium ions (Li+) and the fluorinated carbonate solvents, which, despite their high electrochemical stability, tend to have high freezing points and hinder ion mobility at low temperatures. osti.gov By dissolving these fluorinated electrolytes into Methoxyperfluorobutane, a novel "super electrolyte" is formed. osti.gov This formulation exhibits a remarkably wide liquid range, preventing the solidification that plagues standard electrolytes at ultra-low temperatures. osti.govosti.gov

Research has demonstrated that electrolytes incorporating Methoxyperfluorobutane (referred to as M3 in some studies) can achieve high ionic conductivity over an exceptionally broad temperature range, from -125°C to +70°C. osti.gov This allows batteries to function in environments where conventional technologies would fail. For instance, LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) || graphite (B72142) pouch cells using such electrolytes have shown stable cycling with high average Coulombic efficiency at -30°C. nih.gov Even at an extreme low of -85°C, a LiNi₀.₈Mn₀.₁Co₀.₁O₂ based battery with this type of electrolyte could still deliver a significant portion of its room-temperature capacity. osti.gov

The inclusion of Methoxyperfluorobutane contributes to an electrolyte system that not only has a wide liquid range but is also non-flammable, addressing critical safety concerns in battery technology. osti.gov

Table 1: Performance Characteristics of Methoxyperfluorobutane-based Electrolyte

| Parameter | Value | Source |

| Operational Temperature Range | -125°C to +70°C | osti.gov |

| Electrochemical Stability Window | 0.0 - 5.6 V | osti.gov |

| Li-ion Transference Number | 0.7 | osti.gov |

| LiNi₀.₈Mn₀.₁Co₀.₁O₂ Capacity Retention at -60°C | 54% | nih.gov |

In electrolyte design, there is often a trade-off between high ionic conductivity and high electrochemical stability. uchicago.edu Traditional ether-based solvents are excellent at dissolving lithium salts and facilitating ion transport but are prone to oxidation at high voltages. uchicago.edu Conversely, highly fluorinated compounds like hydrofluoroethers (HFEs) are electrochemically stable but are poor solvents for lithium salts. uchicago.edu Methoxyperfluorobutane, as a fluorinated ether, helps to strike a balance between these properties. osti.govuchicago.edu

By acting as a non-polar co-solvent, Methoxyperfluorobutane reduces the strong Li+-solvent interactions that are typical in fluorinated carbonate electrolytes. osti.gov This weakening of the solvation shell results in a lower Li-ion desolvation energy, which is the energy required to strip the solvent molecules from the ion as it intercalates into the electrode. osti.govnih.gov A lower desolvation energy facilitates faster charge-transfer kinetics, which is especially critical for maintaining performance at low temperatures where all processes are inherently slower. nih.gov

This modulation of the solvation structure directly contributes to enhanced electrochemical stability. The electrolyte containing Methoxyperfluorobutane exhibits a wide potential window of 0.0 to 5.6 V, making it compatible with high-voltage cathode materials like LiCoMnO₄ (5.4 V). osti.gov This stability prevents the electrolyte from decomposing at the electrode surfaces, leading to the formation of a stable and effective solid-electrolyte interphase (SEI) and cathode-electrolyte interface (CEI). nih.gov A robust, LiF-rich interphase is crucial for preventing lithium plating at low temperatures and ensuring long-term cycling stability with high Coulombic efficiencies. osti.govnih.gov

Environmental Chemistry and Fate Studies

Atmospheric Chemistry and Degradation Pathways

Methoxyperfluorobutane's environmental journey is significantly influenced by its interactions within the atmosphere. Its chemical structure dictates its reactivity, lifetime, and the nature of its degradation products, which in turn have their own environmental implications.

The primary mechanism for the atmospheric removal of methoxyperfluorobutane (B62403) is through photochemical reactions, specifically with hydroxyl (OH) radicals. industrialchemicals.gov.au The reaction kinetics of methoxyperfluorobutane (both n-C4F9OCH3 and i-C4F9OCH3 isomers) with OH radicals have been studied, and it is understood that this process is the main determinant of its atmospheric lifetime. industrialchemicals.gov.auresearchgate.net The rate constants for these reactions are temperature-dependent. industrialchemicals.gov.au For instance, the Arrhenius expression for the reaction of OH radicals with HFE-7100 (a mixture of methoxyperfluorobutane isomers) has been determined, providing insight into its degradation rate at various atmospheric temperatures. industrialchemicals.gov.au

The atmospheric lifetime of methoxyperfluorobutane is relatively short compared to more persistent fluorinated compounds. nih.gov This is a result of the presence of the methoxy (B1213986) group, which is susceptible to attack by OH radicals. industrialchemicals.gov.au The estimated atmospheric half-life is between 1 and 10 days, during which it is expected to be readily degraded by reaction with photochemically produced hydroxyl radicals. shsu.edu The degradation process is initiated by the abstraction of a hydrogen atom from the methoxy group, leading to the formation of a C4F9OCH2· radical. shsu.edu

Table 1: Atmospheric Degradation Data for Methoxyperfluorobutane

| Parameter | Value | Source |

|---|---|---|

| Primary Degradation Pathway | Reaction with OH radicals | industrialchemicals.gov.au |

| Atmospheric Half-life | 1 - 10 days | shsu.edu |

The atmospheric oxidation of methoxyperfluorobutane leads to the formation of several degradation products, most notably perfluorocarboxylic acids (PFCAs). industrialchemicals.gov.au The C4F9OCH2O· radical, formed after the initial reaction with OH, further reacts with molecular oxygen (O2) to yield perfluorobutyl formate (B1220265) (C4F9OC(O)H). researchgate.netshsu.edu Subsequent reactions and degradation of this intermediate are expected to yield shorter-chain PFCAs.

Specifically, the degradation of methoxyperfluorobutane is a known source of perfluorobutanoic acid (PFBA; C3F7COOH). osti.gov Studies indicate that the degradation process can lead to a mix of PFCAs, potentially with both the original perfluorinated chain length and shorter chains. industrialchemicals.gov.au The formation of these PFCAs is a significant aspect of methoxyperfluorobutane's environmental profile, as PFCAs are known for their persistence. industrialchemicals.gov.au The observed products from the reaction of n-C4F9OCH3 with OH radicals include n-C4F9OC(O)H, CF3CF2CF2C(O)F, and COF2. researchgate.net

While methoxyperfluorobutane itself has a limited atmospheric lifetime, its degradation products, particularly PFCAs, are of greater concern regarding long-range atmospheric transport. nih.gov PFCAs are known for their extreme persistence in the environment. industrialchemicals.gov.au Once formed in the atmosphere, these compounds can be transported over vast distances. dren.mil

The physical and chemical properties of these degradation products, such as their low volatility and high stability, allow them to remain in the atmosphere long enough to be carried by air currents to remote regions, far from the original emission source of the parent compound. idrica.com This long-range transport contributes to the global distribution of these persistent pollutants. dren.mil The deposition of these PFCAs from the atmosphere, through wet and dry deposition, can contaminate soil and water systems in otherwise pristine environments. elsevierpure.com Therefore, while methoxyperfluorobutane is degraded relatively quickly, it acts as a precursor and a source for the widespread environmental presence of persistent PFCAs.

Aquatic Environmental Interactions

When methoxyperfluorobutane or its degradation products enter aquatic systems, their behavior is governed by their physical and chemical properties, leading to concerns about persistence and interactions with other pollutants.

Methoxyperfluorobutane is considered to be persistent in the environment. dtu.dk However, its potential for bioaccumulation in aquatic organisms is reported to be low. shsu.edu Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. researchgate.net A key indicator for bioaccumulation potential is the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the water at steady state. researchgate.net For methoxyperfluorobutane, the predicted BCF is less than 100, which suggests it is not expected to significantly bioaccumulate. shsu.edu Substances with a BCF greater than 2,000 are generally considered bioaccumulative. researchgate.net

Table 2: Aquatic Environmental Fate Parameters for Methoxyperfluorobutane

| Parameter | Value/Interpretation | Source |

|---|---|---|

| Persistence | Considered persistent | dtu.dk |

| Bioconcentration Factor (BCF) | < 100 (predicted) | shsu.edu |

Interestingly, methoxyperfluorobutane has been explored for a beneficial role in environmental applications, specifically in water treatment. Research indicates that it can be used to enhance the bioavailability of pollutants during water treatment processes. Its properties as a solvent allow it to interact with hydrophobic contaminants, making them more accessible for degradation by microbial communities. By increasing the solubility and availability of these pollutants, methoxyperfluorobutane can facilitate their removal from water.

This application is related to its ability to act as a solvent for hydrophobic compounds, a property also noted in its potential use in drug delivery systems to enhance the absorption of poorly soluble drugs. The principle relies on altering the phase distribution of hydrophobic organic contaminants, making them more available to the aqueous phase where microbial degradation occurs. nih.govnih.gov This suggests a potential application in bioremediation strategies for contaminated water sources.

Computational and Theoretical Investigations

Quantum Chemical Modeling of Reactivity and Interactions

Quantum chemical modeling, particularly Density Functional Theory (DFT), has been instrumental in elucidating the intricate details of chemical reactions and surface interactions involving methoxyperfluorobutane (B62403). These calculations provide a molecular-level understanding of reaction pathways, transition states, and the energetics that govern the compound's stability and degradation.

Elucidation of Reaction Mechanisms (e.g., with Isopropyl Alcohol)

The reaction between methoxyperfluorobutane and isopropyl alcohol has been a subject of both experimental and theoretical investigation. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with the 6-31+G(d) basis set, have been employed to explore various reaction pathways and to formulate a probable reaction mechanism. researchgate.net

Theoretical studies predicted that the reaction of the two major isomers of methoxyperfluorobutane with isopropyl alcohol leads to the formation of isomeric acyl fluorides (C₃F₇C(=O)F), isopropylmethyl ether, and hydrogen fluoride (B91410) (HF) in the rate-determining step. udayton.edu The calculated activation enthalpy for this process is approximately 24.6 kcal/mol, which aligns well with the experimentally observed value of 25 kcal/mol, indicating a slow reaction at room temperature. udayton.edu A subsequent, faster reaction is predicted to occur between the acyl fluoride and another molecule of isopropyl alcohol, yielding isomeric isopropyl esters and a second molecule of HF. udayton.edu

The agreement between the theoretical activation parameters and experimental kinetic data provides strong support for the proposed reaction mechanism. The calculated enthalpy (ΔH) and entropy (ΔS) of activation are in the range of 20–25 kcal/mol and -32 to -15 cal/(mol K), respectively, which are in good agreement with theoretical values. researchgate.net

Surface Interactions and Degradation on Material Substrates (e.g., Aluminum)

While specific quantum chemical modeling of methoxyperfluorobutane degradation on aluminum surfaces is not extensively documented in the available literature, studies on similar per- and polyfluoroalkyl substances (PFAS) provide significant insights into the potential mechanisms. For instance, ab initio molecular dynamics (AIMD) simulations of perfluorooctanoic acid (PFOA) degradation on γ-Al₂O₃ surfaces have revealed the critical role of surface characteristics. nih.gov

These simulations show that the degradation of PFOA is highly dependent on the specific surface facet and the presence of defects. nih.gov On the pristine (100) surface of γ-Al₂O₃, PFOA degradation is not observed, even at elevated temperatures. nih.gov However, the introduction of an oxygen vacancy on this surface can lead to the rapid defluorination of C-F bonds. nih.gov In contrast, the (110) surface of γ-Al₂O₃ is found to be more reactive, with PFOA interacting strongly with the aluminum centers on the surface, resulting in the stepwise cleavage of C-F, C-C, and C-COO bonds. nih.gov A crucial outcome of this degradation process is the formation of strong Al-F bonds on the mineralized alumina (B75360) surface, which helps to sequester the fluorine and prevent its release into the environment. nih.gov

These findings suggest that the degradation of methoxyperfluorobutane on aluminum surfaces would likely proceed through similar pathways, involving interactions with the aluminum oxide layer. The ether linkage in methoxyperfluorobutane might also be a site for interaction and subsequent degradation. The presence of surface defects and the specific crystalline face of the aluminum oxide would be expected to play a significant role in the rate and mechanism of degradation.

Molecular Dynamics Simulations for System Characterization

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules. This approach has been applied to understand the behavior of methoxyperfluorobutane in complex environments, such as in electrolyte systems for batteries.

Electrolyte Structure and Ion Transport Modeling in Battery Systems

Methoxyperfluorobutane has been considered as a co-solvent or additive in electrolytes for lithium-ion batteries due to its non-flammable nature and potential to improve safety. stanford.edu Molecular dynamics simulations are crucial for understanding how the addition of such a fluorinated ether affects the electrolyte's structure and the transport of lithium ions. arxiv.orgmdpi.comdiva-portal.org

MD simulations can provide detailed information about the solvation shell of lithium ions, revealing how many solvent and co-solvent molecules coordinate with the Li⁺ ion. mdpi.com This is critical as the composition and structure of the solvation shell directly impact ion mobility and, consequently, the ionic conductivity of the electrolyte. mdpi.com For instance, simulations can show whether methoxyperfluorobutane participates in the primary solvation shell of Li⁺ or if it primarily exists as a free component in the electrolyte mixture.

Theoretical Models for Material Properties and Behavior

Theoretical models, often in conjunction with computational methods, are essential for predicting and understanding the macroscopic properties and behaviors of materials based on their molecular characteristics. For methoxyperfluorobutane, such models are particularly relevant for predicting its interactions with various surfaces.

Predictive Modeling of Adsorption Phenomena

The adsorption of fluorinated compounds like methoxyperfluorobutane onto surfaces is a phenomenon of significant interest in various applications, from lubrication to surface protection. Theoretical models can be used to predict the extent and nature of this adsorption.

One common approach is the use of adsorption isotherm models, such as the Langmuir and Freundlich models, which describe the equilibrium distribution of an adsorbate between a fluid phase and a solid surface. mdpi.com For example, in the study of the adsorption of chlorinated polyfluoroalkyl ether sulfonates, the Langmuir model was found to better describe the adsorption on activated carbon, suggesting monolayer adsorption. mdpi.com

Simulation of Environmental Distribution and Fate of Perfluoroalkyl Substances

Computational models are invaluable tools for predicting the environmental distribution and ultimate fate of chemical substances. For methoxyperfluorobutane, primarily known by its commercial name HFE-7100, various modeling approaches have been employed to understand its behavior when released into the environment. These simulations rely on the substance's physicochemical properties to forecast its partitioning among different environmental compartments such as air, water, soil, and sediment.

Multimedia Environmental Fate Modeling

A key approach in assessing the environmental behavior of chemicals is through multimedia fugacity models. These models predict the distribution of a chemical based on its "escaping tendency" or fugacity from different environmental media.

A Level III fugacity model was used to predict the environmental distribution of a segregated hydrofluoroether, providing insights directly applicable to methoxyperfluorobutane due to its similar properties. researchgate.net The model predicts that upon release, methoxyperfluorobutane will predominantly partition to the atmosphere. This is largely due to its high vapor pressure and low water solubility. industrialchemicals.gov.au

Predicted Environmental Distribution of Methoxyperfluorobutane

| Environmental Compartment | Predicted Distribution (%) |

| Air | >99.9% |

| Water | <0.1% |

| Soil | <0.1% |

| Sediment | <0.1% |

| Data sourced from a Level III fugacity model for a similar segregated hydrofluoroether. researchgate.net |

This overwhelming partitioning to the atmosphere indicates that the primary route of environmental transport and degradation will occur in the air. researchgate.net

Atmospheric Fate and Degradation

Once in the atmosphere, the fate of methoxyperfluorobutane is governed by atmospheric chemistry. The primary degradation pathway is through reaction with hydroxyl (OH) radicals. researchgate.net The atmospheric lifetime of methoxyperfluorobutane has been estimated to be approximately 4.1 to 5 years. dtic.milacs.org

Atmospheric degradation is expected to produce several breakdown products. For the isomers of methoxyperfluorobutane, these products include perfluorobutyric acid, carbon dioxide (CO₂), and hydrogen fluoride (HF). dtic.milshsu.edu

Key Physicochemical and Environmental Fate Properties of Methoxyperfluorobutane (HFE-7100)

| Property | Value | Reference(s) |

| Boiling Point | 61 °C | 3m.com |

| Vapor Pressure | 27,700 Pa at 25°C | industrialchemicals.gov.au |

| Water Solubility | 8.47 mg/L | industrialchemicals.gov.au |

| Atmospheric Lifetime | ~4.1 - 5 years | dtic.milacs.org |

| Global Warming Potential (GWP, 100-year ITH) | 280 - 320 | dtic.mil |

| Ozone Depletion Potential (ODP) | 0 | 3m.com |

The relatively long atmospheric lifetime contributes to its classification as a substance with a notable Global Warming Potential (GWP), although it has zero Ozone Depletion Potential (ODP). dtic.mil3m.com

Fate in Aquatic and Terrestrial Environments

Given the predicted low partitioning to water and soil, the concentration of methoxyperfluorobutane in these compartments is expected to be minimal. researchgate.net Any release to the aquatic environment is anticipated to be negligible due to its high volatility. industrialchemicals.gov.au Similarly, releases to landfill are expected to occur in a diffuse manner, with the substance likely volatilizing into the atmosphere. industrialchemicals.gov.au

While comprehensive simulation data for its fate in soil and water is scarce, its physicochemical properties suggest low persistence in these media due to rapid volatilization. However, its degradation products, such as perfluorinated carboxylic acids (PFCAs), are known for their persistence in the environment. industrialchemicals.gov.au

Biomedical and Biological Research Applications

Drug Delivery System Development

The unique characteristics of methoxyperfluorobutane (B62403) make it a compound of interest in the development of advanced drug delivery systems. Its utility as a specialized solvent and its role in enhancing drug absorption are key areas of investigation.

Solvent for Pharmaceutical Formulations

Methoxyperfluorobutane serves as an effective solvent in pharmaceutical formulations, largely owing to its ability to dissolve complex molecules and its compatibility with biological systems. Its low viscosity and high solubility for a range of pharmaceuticals make it a prime candidate for creating injectable drug solutions. One of the significant advantages is its capacity to solubilize hydrophobic drugs, which are often challenging to formulate for effective delivery. Research has demonstrated that methoxyperfluorobutane can encapsulate drug compounds without causing significant degradation or loss of activity, ensuring the therapeutic agent remains stable and viable. This makes it a valuable component in the formulation of stable injectable solutions that can maintain the drug's efficacy over time.

| Property | Research Finding | Source |

|---|---|---|

| Solubilizing Power | Effectively solubilizes hydrophobic drugs. | |

| Viscosity | Low viscosity makes it suitable for injectable solutions. | |

| Drug Stability | Encapsulates drugs without significant degradation or loss of activity. | |

| Biocompatibility | Exhibits a low toxicity profile, making it an attractive option. |

In Vitro Studies on Enhanced Drug Absorption

In vitro models are crucial for assessing the potential absorption of a drug candidate in the early stages of development. dissolutiontech.comnih.govmdpi.com Such studies have provided evidence for the role of methoxyperfluorobutane in improving drug uptake. Specifically, in vitro research has indicated that pharmaceutical formulations using methoxyperfluorobutane as a solvent show enhanced drug absorption compared to those using more traditional solvents. These studies, which often use cell-based or tissue-based models to mimic biological barriers, are instrumental in predicting a drug's behavior in vivo. dissolutiontech.comnih.gov The ability of methoxyperfluorobutane to improve the permeation of drugs across these barriers highlights its potential to increase the bioavailability of certain therapeutic agents.

Advanced Oxygen Carrier Research

Perfluorocarbons (PFCs), the chemical class to which methoxyperfluorobutane belongs, are known for their high gas-dissolving capacity. nih.govnanobioletters.com This property has made them a focal point of research into advanced oxygen carriers, with potential applications as artificial blood substitutes.

Investigation of Reversible Oxygen Binding Capabilities

Methoxyperfluorobutane has been specifically investigated for its capacity to reversibly bind oxygen. Unlike hemoglobin in red blood cells, which chemically binds oxygen, PFCs physically dissolve it. nih.govuts.edu.au The mechanism is governed by the partial pressure of oxygen in the surrounding environment; PFCs absorb oxygen in high-pressure environments, such as the lungs, and release it in tissues where the partial pressure is lower. nanobioletters.comnih.gov This process is a form of reversible binding, driven by a concentration gradient, and is a key characteristic that makes PFCs, including methoxyperfluorobutane, effective for oxygen transport. uts.edu.audu.ac.in This physical dissolution means there is no saturation limit in the same way as hemoglobin, and no chemical interference from other molecules like carbon monoxide. nih.gov

Candidacy as Artificial Blood Substitutes

The investigation into methoxyperfluorobutane's oxygen-carrying capabilities positions it as a candidate for artificial blood substitutes. The primary goal of these substitutes is to transport oxygen and carbon dioxide, temporarily replacing the function of red blood cells. researchgate.net PFC-based products offer several theoretical advantages: they are entirely synthetic, which eliminates the risk of transmitting blood-borne diseases and removes the need for blood-type matching. nih.govresearchgate.netwikipedia.org Furthermore, emulsions made with PFCs can be heat-sterilized. wikipedia.org Because particles in PFC emulsions are significantly smaller than red blood cells, they may be able to deliver oxygen to capillaries constricted by swelling or blockages, which red blood cells cannot traverse. nih.govwikipedia.org Research continues to evaluate the efficacy and safety of these compounds for medical use.

| Carrier Type | Mechanism of Oxygen Transport | Key Advantages | Source |

|---|---|---|---|

| Perfluorocarbon-based (e.g., Methoxyperfluorobutane) | Physical dissolution based on partial pressure (Henry's Law). | Synthetic (no disease risk), no blood typing needed, can perfuse small capillaries. | nih.govnih.govwikipedia.org |

| Hemoglobin-based (HBOCs) | Reversible chemical binding to a metal center (iron). | Mimics the body's natural oxygen transport system. | nih.govuts.edu.aubinasss.sa.cr |

Cellular and Microbial Interactions

Beyond its role as a passive solvent or carrier, research indicates that methoxyperfluorobutane can actively interact with biological systems at the cellular and microbial levels. These interactions are often governed by the compound's unique interfacial properties.

Studies show that methoxyperfluorobutane can influence the behavior of cells by interacting with cell membranes. This interaction can alter the interfacial tension between droplets in biological systems, which in turn can affect processes like cell signaling and motility. For instance, in laboratory settings with mixed surfactant systems, droplets containing methoxyperfluorobutane have demonstrated chemotactic behavior, moving in response to gradients in interfacial tension. This suggests a distinct mechanism through which the compound can interact with biological entities at a physical level.

Regarding microbes, methoxyperfluorobutane has been investigated for its compatibility. In one study, nanoemulsions containing the compound were shown to create a beneficial microenvironment for nitrogen-fixing bacteria. This was achieved by facilitating oxygen transport to the microbes without disrupting the local oxygen solubility, which led to an enhancement of their metabolic processes. Confocal microscopy has revealed that PFC nanoemulsions can bind to and even cover the surface of microbes. escholarship.org This ability to modify the immediate environment of microorganisms suggests potential applications in fields like bioremediation and bioengineering.

| Interaction Type | Observed Phenomenon | Potential Implication | Source |

|---|---|---|---|

| Cellular Interaction | Alters interfacial tension at the cell membrane; exhibits chemotactic motion. | Influence on cell signaling and motility. | |

| Microbial Interaction | Binds to microbial surfaces and facilitates efficient oxygen transport. | Creation of beneficial microenvironments that enhance metabolic activity. | escholarship.org |

Influence on Cellular Behavior and Membrane Dynamics

Methoxyperfluorobutane has been a subject of research for its distinct interactions with biological interfaces, particularly cell membranes. Its properties allow it to influence cellular dynamics not through direct chemical reaction, but through physical and interfacial phenomena. Studies have shown that methoxyperfluorobutane can modify the tension at the interface between droplets in biological system models, a factor that has implications for cell motility and signaling.

Research using droplet-based systems as models for cellular interactions has demonstrated that methoxyperfluorobutane droplets can exhibit chemotactic behavior. For instance, these droplets have been observed to move away from certain hydrocarbon surfactants due to a reduction in interfacial tension, suggesting a non-reciprocal interaction mechanism that could be analogous to certain cellular responses. researchgate.net In these models, droplets containing different oils can act as "predator" and "prey," where one droplet chases the other due to gradients of solubilized oil created in the surrounding micellar solution. researchgate.net The movement is driven by Marangoni flow, which is flow along an interface due to a gradient in surface tension. These non-reciprocal interactions can lead to complex emergent behaviors, such as the assembly and rotation of multi-droplet clusters. researchgate.net

Furthermore, investigations into solute-mediated interactions have shown that individual droplets can act as signaling posts, directing the movement of other nearby droplets over significant distances. researchgate.net This behavior highlights the potential for methoxyperfluorobutane to be used in synthetic systems that mimic complex biological phenomena like chemotaxis and collective cell movement. Theoretical models have also explored how such interactions can lead to the remodeling of a model cell membrane into various dynamic structures, including protrusions and blebs, driven by the feedback between membrane deformation and the forces exerted by interacting partners. researchgate.netresearchgate.net

| Research Focus | Key Findings | Observed Phenomenon | Potential Implication |

|---|---|---|---|

| Interfacial Tension | Methoxyperfluorobutane alters the interfacial tension between droplets in biological models. | Droplets exhibit chemotactic behavior, moving away from hydrocarbon surfactants. | Impacts on cell signaling and motility. |

| Non-Reciprocal Interactions | Droplets containing methoxyperfluorobutane can engage in "predator-prey" chasing behavior with other oil droplets. researchgate.net | Movement is mediated by solute transport and Marangoni flow. researchgate.net | Provides a synthetic framework for studying complex, non-reciprocal biological interactions. researchgate.netresearchgate.net |

| Collective Behavior | Solute-mediated interactions allow droplets to act as signaling posts, directing the movement of other droplets. researchgate.net | Formation of rotating multi-droplet clusters. researchgate.net | Mimics collective cellular movement and emergent assembly dynamics. researchgate.net |

Advanced Analytical and Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure, quantifying components in a mixture, and studying reaction kinetics. For methoxyperfluorobutane (B62403), both ¹H and ¹⁹F NMR are essential, as they provide information about the hydrogen and fluorine atoms within the molecule, respectively. udayton.eduresearchgate.net The large chemical shift range of ¹⁹F NMR is particularly advantageous for distinguishing between structurally similar fluorinated compounds. huji.ac.ilnih.gov

Commercial methoxyperfluorobutane is typically a mixture of the n-butyl isomer (CF₃(CF₂)₃OCH₃) and the iso-butyl isomer ((CF₃)₂CFCF₂OCH₃). udayton.edusigmaaldrich.comsigmaaldrich.com ¹⁹F NMR spectroscopy is a primary method for determining the precise ratio of these isomers in a sample. ox.ac.uk Specific signals in the ¹⁹F NMR spectrum correspond uniquely to each isomer, allowing for their quantification by integrating the respective peak areas. For instance, signals at approximately -80.2 ppm and -86.6 ppm have been used to identify and quantify the iso- and n-isomers of a similar hydrofluoroether, respectively. researchgate.net This capability is crucial for ensuring product consistency and understanding how isomer composition might influence the physical and chemical properties of the fluid.

Table 1: Illustrative ¹⁹F NMR Chemical Shifts for Isomer Determination of a Hydrofluoroether Note: Data based on a similar hydrofluoroether compound, HFE-7100, which is a mixture of methoxyperfluorobutane isomers. researchgate.net

| Isomer | Signal (ppm) |

| iso-HFE-7100 | -80.2 |

| n-HFE-7100 | -86.6 |

NMR spectroscopy is instrumental in identifying the products formed from the degradation or reaction of methoxyperfluorobutane. udayton.eduresearchgate.net For example, in studies of its stability in the presence of isopropyl alcohol (IPA) at elevated temperatures, ¹H and ¹⁹F NMR are used to trace the chemical transformation of the reactants into products. udayton.edu The reaction involves the acid-catalyzed cleavage of the ether bond.

The major degradation products identified via NMR include isomeric isopropyl esters and isopropyl methyl ether (IME). udayton.edu By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹⁹F spectra, researchers can confirm the structure of these products. For example, the formation of isopropyl esters is confirmed by characteristic ¹⁹F signals at -119.74 ppm (quartet) and -127.21 ppm (singlet). Similarly, the presence of IME is identified by its ¹H NMR signals.

Table 2: Key NMR Data for Identification of Methoxyperfluorobutane Reaction Products with Isopropyl Alcohol (IPA) Note: Data from studies on Novec™ 71IPA DL, a mixture of methoxyperfluorobutane isomers and IPA. udayton.edu

| Compound | Nucleus | Chemical Shift (δ) / ppm | Multiplicity |

| Isopropyl Perfluorobutyrate | ¹⁹F | -119.74 | Quartet |

| Isopropyl Perfluoroisobutyrate | ¹⁹F | -127.21 | Singlet |

| Isopropyl methyl ether (IME) | ¹H | 3.29 (CH₃) | Singlet |

| Isopropyl methyl ether (IME) | ¹H | 1.19 (CH(CH₃)₂) | Doublet |

| Methoxyperfluorobutane Reactant | ¹H | 3.3 (OCH₃) | Singlet |

| Isopropyl Alcohol Reactant | ¹H | 1.1 ((CH₃)₂) | Doublet |

| Isopropyl Alcohol Reactant | ¹H | 3.4 (CH) | Septet |

Kinetic studies using NMR spectroscopy allow researchers to monitor the rate of methoxyperfluorobutane degradation and product formation over time. udayton.eduresearchgate.net By acquiring spectra of samples aged under controlled conditions (e.g., elevated temperatures for extended periods), the change in the concentration of reactants and products can be quantified from the signal integrals. udayton.edu

These studies have shown that while methoxyperfluorobutane is very stable under ambient conditions, it reacts slowly with alcohols like IPA when heated. udayton.eduresearchgate.net The rate of fluoride (B91410) ion production, a marker of degradation, has been measured to be approximately 1 ppm per year at 20°C. researchgate.net NMR kinetic studies have helped establish that the reaction has a high activation energy (around 25 kcal/mol), which explains its long-term stability at room temperature. udayton.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating, identifying, and quantifying volatile and semi-volatile compounds in complex mixtures. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it ideal for analyzing methoxyperfluorobutane in various contexts. nih.govchromatographyonline.com

GC-MS is highly effective for the detection and quantification of methoxyperfluorobutane and other per- and polyfluoroalkyl substances (PFAS) in diverse and complex matrices, from environmental samples to industrial reaction products. redalyc.orgoup.com The method's sensitivity allows for the detection of trace-level concentrations, which is critical for environmental monitoring. mdpi.com

In a typical GC-MS analysis, the sample is injected into the GC, where individual components are separated based on their volatility and interaction with the chromatographic column. oup.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint for identification. asianpubs.org For quantification, the instrument response is calibrated using standards of known concentration. nih.gov Different ionization techniques, such as electron impact (EI) or chemical ionization (CI), can be employed to optimize the analysis for specific target compounds. nih.govoup.com The use of high-resolution mass spectrometry, such as Orbitrap-based systems, further enhances the ability to confidently identify and quantify analytes in complex samples by providing highly accurate mass measurements. thermofisher.com

Time Lag Methods for Mixed Gas Diffusion Analysis in Polymeric Membranes

The diffusion of gases and vapors through polymeric materials is a critical parameter in applications such as protective coatings and membrane-based separations. The time lag method is a classic and effective technique used to determine the diffusion coefficient of a penetrant, such as methoxyperfluorobutane vapor, in a polymeric membrane. hidenanalytical.comsemanticscholar.org

The method involves exposing one side of a polymer membrane to the gas or vapor of interest while the other side is initially evacuated. hidenanalytical.com A mass spectrometer is used to monitor the pressure or concentration of the permeating substance on the evacuated side in real-time. mdpi.comcardiff.ac.uk The permeation rate initially increases and then reaches a steady state. By extrapolating the steady-state permeation curve back to the time axis, a "time lag" (θ) is obtained. cardiff.ac.uk The diffusion coefficient (D) can then be calculated from this time lag using the relationship D = l²/6θ, where 'l' is the thickness of the membrane.

This technique has been refined to allow for the analysis of mixed gas diffusion, where the individual diffusion coefficients of multiple components can be determined simultaneously. hidenanalytical.commdpi.comnih.gov This is achieved by using a quadrupole mass spectrometer to continuously analyze the composition of the permeate stream, making it a powerful tool for studying the transport properties of volatile fluorinated compounds like methoxyperfluorobutane through various polymers. hidenanalytical.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring and Compositional Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique utilized for the identification of functional groups and the molecular "fingerprint" of compounds. rtilab.comyoutube.com In the context of Methoxyperfluorobutane, FTIR is instrumental in both confirming the fidelity of its functional groups post-synthesis and in real-time monitoring of chemical reactions.

The principle of FTIR involves irradiating a sample with infrared light and measuring the absorption at different wavelengths. rtilab.com The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds within the molecule. rtilab.com For Methoxyperfluorobutane (C₄F₉OCH₃), characteristic peaks for the C-F and C-O-C ether linkages are of primary interest.

Reaction Monitoring:

In-situ reaction monitoring using FTIR, often coupled with Attenuated Total Reflectance (ATR) probes, allows researchers to track the progress of a reaction in real-time. clairet.co.ukbruker.commt.com This is achieved by inserting a fiber-optic probe directly into the reaction vessel. bruker.comjasco-global.com The ATR technique is particularly advantageous as it measures the spectrum of the material in direct contact with the ATR crystal, providing clear data on the liquid phase of the reaction. clairet.co.ukmt.com Changes in the intensity of characteristic absorption bands over time provide kinetic data, indicating the consumption of reactants and the formation of products. clairet.co.uk For instance, in the synthesis of Methoxyperfluorobutane, the disappearance of reactant peaks and the appearance of peaks corresponding to the ether and perfluoroalkyl groups would signify the progression of the reaction.

Compositional Analysis:

FTIR is also a vital tool for the qualitative analysis of the final Methoxyperfluorobutane product. rtilab.comyoutube.com By comparing the FTIR spectrum of a synthesized batch to a reference spectrum of a pure standard, the presence of impurities or unreacted starting materials can be detected. rtilab.com Each chemical compound has a unique FTIR spectrum, which serves as a molecular fingerprint. rtilab.com Any deviation in the peak positions or the presence of additional peaks in the spectrum of the sample would indicate a change in composition or the presence of contaminants. rtilab.com

Table 1: Illustrative FTIR Peak Assignments for Methoxyperfluorobutane

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 2950-2850 | C-H stretch | Methoxy (B1213986) (-OCH₃) |

| 1250-1000 | C-F stretch | Perfluorobutyl (-C₄F₉) |

| 1150-1085 | C-O-C stretch | Ether |

This table is for illustrative purposes. Actual peak positions may vary based on the specific instrument and sampling conditions.

Ion-Selective Electrode (ISE) for Fluoride Ion Detection in Degradation Studies

The degradation of fluorinated compounds like Methoxyperfluorobutane can lead to the release of fluoride ions (F⁻) into the surrounding medium. An Ion-Selective Electrode (ISE) is a potentiometric sensor that is highly effective for measuring the concentration of specific ions in a solution. researchgate.net The fluoride ISE, introduced in 1966, has become a standard method for fluoride analysis due to its simplicity and accuracy. researchgate.net

Principle of Operation:

A fluoride ISE typically uses a lanthanum fluoride (LaF₃) crystal membrane. mdpi.com When the electrode is immersed in a sample solution containing fluoride ions, a potential difference develops across the membrane that is proportional to the logarithm of the fluoride ion activity in the solution, as described by the Nernst equation. nih.gov This potential is measured against a reference electrode, and the resulting voltage is correlated to the fluoride ion concentration. epa.gov

Application in Degradation Studies:

In studies investigating the stability and degradation pathways of Methoxyperfluorobutane, a fluoride ISE is an invaluable tool. By monitoring the fluoride ion concentration in a reaction mixture or an environmental simulation over time, researchers can quantify the rate of degradation. researchgate.net For accurate measurements, a Total Ionic Strength Adjustment Buffer (TISAB) is typically added to the samples. TISAB serves to adjust the pH to an optimal range (typically 5-5.5), decomplex fluoride from other ions like aluminum or iron, and provide a constant ionic strength, which stabilizes the activity coefficient of the fluoride ions. epa.gov

Research has demonstrated the use of ISE in determining the rate of product formation from the reaction of methyl perfluoroalkyl ethers, showing the technique's applicability to compounds structurally similar to Methoxyperfluorobutane. researchgate.net

Table 2: Key Parameters for Fluoride Ion Detection using ISE

| Parameter | Description | Typical Value/Range |

| Electrode Type | Lanthanum Fluoride (LaF₃) crystal membrane | Solid-state or combination electrode |

| Measurement Range | The concentration range over which the electrode provides a linear response. | 0.02 mg/L to saturated solutions |

| Buffer | Total Ionic Strength Adjustment Buffer (TISAB) | pH 5.0-5.5 |

| Interferences | Cations that form strong complexes with fluoride (e.g., Al³⁺, Fe³⁺) and high concentrations of hydroxide (B78521) ions. epa.gov | Minimized by TISAB |

Karl Fischer Coulometric Titration for Water Content Analysis in Reaction Mixtures

The presence of water in reaction mixtures can significantly impact the synthesis and stability of Methoxyperfluorobutane, as it can react with starting materials or catalysts. Karl Fischer (KF) titration is a widely recognized and highly specific method for determining the water content in a variety of samples. gmpinsiders.comscharlab.com For samples with very low levels of water, the coulometric version of the Karl Fischer titration is particularly suitable, capable of measuring water content down to parts per million (ppm) levels. gmpinsiders.commachinerylubrication.com

Principle of Coulometric Titration:

Coulometric Karl Fischer titration is an absolute method where the iodine required for the reaction with water is generated electrochemically in the titration cell. gmpinsiders.commachinerylubrication.com The sample is injected into a solution containing sulfur dioxide, an amine, and an iodide salt dissolved in an alcohol, typically methanol. gmpinsiders.com An electric current is applied, which oxidizes the iodide to iodine. This iodine then reacts with the water from the sample in the presence of sulfur dioxide and the base. gmpinsiders.com The amount of charge passed is directly proportional to the amount of iodine generated, and therefore to the amount of water present, according to Faraday's law. gmpinsiders.com The endpoint is detected when all the water has been consumed and a slight excess of iodine appears. gmpinsiders.com

Application in Methoxyperfluorobutane Research:

In the context of Methoxyperfluorobutane synthesis and handling, Karl Fischer coulometric titration is essential for quality control. It is used to measure the water content in the reactants, solvents, and the final product to ensure that moisture levels are below a specified tolerance. For instance, in studies involving fluorinated ethers for battery electrolytes, Karl Fischer titration is used to confirm that the water content is below 5 ppm, as water can negatively affect battery performance. acs.orgchalmers.se This level of precision is critical for applications where Methoxyperfluorobutane might be used as a solvent or in a reaction medium where water is an undesirable impurity. rsc.org The use of a Karl Fischer oven can also be employed for samples that are not readily soluble or that might cause side reactions in the titration cell. sigmaaldrich.comutoronto.ca

Table 3: Comparison of Volumetric and Coulometric Karl Fischer Titration

| Feature | Volumetric Titration | Coulometric Titration |

| Principle | Iodine is added directly via a burette. | Iodine is generated electrochemically in-situ. gmpinsiders.com |

| Sensitivity | Suitable for moderate to high water content (>0.1%). scharlab.com | Ideal for trace water content (ppm levels, 0.0001% to 5%). gmpinsiders.commachinerylubrication.com |

| Application | General purpose water determination. | Analysis of samples with very low moisture content, such as solvents and fine chemicals. |

Q & A

Q. What are the critical safety protocols for handling Methoxyperfluorobutane in laboratory settings?